6-Iodo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
Description
Properties
IUPAC Name |
6-iodo-3-methyl-1H-imidazo[4,5-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3O/c1-11-6-5(10-7(11)12)2-4(8)3-9-6/h2-3H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRVUOOGWBABBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)I)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40347608 | |
| Record name | 6-Iodo-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40347608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
309742-29-8 | |
| Record name | 6-Iodo-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40347608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Iodination of 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
One of the most common methods for synthesizing 6-Iodo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is through the iodination of 3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one. The process typically follows these steps:
Reagents : Iodine (I₂) or iodinating agents such as N-iodosuccinimide (NIS) are used.
Conditions : The reaction is generally carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions.
Mechanism : The iodine atom is introduced at the 6-position of the imidazo ring through electrophilic aromatic substitution.
Suzuki-Miyaura Cross-Coupling Reaction
Another effective method for synthesizing derivatives of this compound is through the Suzuki-Miyaura cross-coupling reaction:
Reagents : A boronic acid derivative and a palladium catalyst (e.g., Pd(PPh₃)₄) are used.
Conditions : The reaction is typically performed in a polar solvent such as ethanol or water at elevated temperatures (around 80–100 °C).
C–H Arylation
C–H arylation has emerged as a powerful strategy for functionalizing imidazo[4,5-b]pyridine derivatives:
Reagents : Aryl halides and copper(I) salts are commonly employed.
Conditions : The reaction generally requires heating in the presence of a base like cesium carbonate in DMF or similar solvents.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Mechanism |
|---|---|---|---|
| Iodination | Iodine or NIS | Reflux in acetonitrile/DMF | Electrophilic aromatic substitution |
| Suzuki-Miyaura Coupling | Boronic acid, Pd catalyst | Ethanol/water at 80–100 °C | Cross-coupling between aryl halide and boronic acid |
| C–H Arylation | Aryl halides, Cu(I) salts | Heating with base in DMF | Direct C–H activation followed by arylation |
Research indicates that compounds like this compound exhibit significant biological activity, particularly as potential inhibitors for various kinases involved in inflammatory pathways. The incorporation of iodine enhances their reactivity, making them suitable intermediates in drug development.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[4,5-b]pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that 6-Iodo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one exhibits promising anticancer properties. Studies have shown that derivatives of imidazo[4,5-b]pyridine can inhibit specific kinases involved in cancer progression. For instance, compounds with similar structures have been evaluated for their ability to inhibit protein kinases such as PI3K and mTOR, which are critical in cancer cell proliferation and survival .
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Imidazo[4,5-b]pyridine derivatives have demonstrated activity against various bacterial strains and fungi. The introduction of iodine is believed to enhance the lipophilicity and cellular uptake of these compounds, leading to increased efficacy against microbial pathogens .
Material Science Applications
1. Organic Electronics
this compound can be utilized in the development of organic semiconductors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films is essential for device fabrication .
2. Photonic Devices
Due to its photochemical stability and electronic characteristics, this compound is being explored for use in photonic devices. Its application in sensors and light-emitting materials could lead to advancements in optical communication technologies .
Case Study 1: Anticancer Screening
A study conducted on a series of imidazo[4,5-b]pyridine derivatives, including this compound, revealed significant cytotoxic effects against various cancer cell lines. The study utilized MTT assays to evaluate cell viability and found that the compound effectively inhibited cell growth at low micromolar concentrations .
Case Study 2: Antimicrobial Evaluation
In a comparative study on the antimicrobial activities of various imidazo[4,5-b]pyridine derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results showed that this compound exhibited superior activity compared to non-halogenated analogs, highlighting the role of iodine in enhancing antimicrobial efficacy .
Mechanism of Action
The mechanism of action of 6-Iodo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The imidazo[4,5-b]pyridin-2-one core allows for diverse substitutions, influencing electronic properties, solubility, and biological activity. Below is a comparison of key derivatives:
Key Observations :
Biological Activity
6-Iodo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound belonging to the imidazo[4,5-b]pyridine family. Its molecular formula is C7H6IN3O, and it has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antiviral properties, supported by case studies and research findings.
The compound features:
- Iodine atom at the 6th position
- Methyl group at the 3rd position
- Carbonyl group at the 2nd position of the imidazo[4,5-b]pyridine ring system
These structural characteristics contribute to its reactivity and biological activity.
Biological Activity Overview
The biological activities of this compound have been explored in various studies:
Anticancer Activity
Research indicates that compounds with imidazo[4,5-b]pyridine scaffolds exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies have shown that derivatives of imidazo[4,5-b]pyridine can inhibit cancer cell proliferation. One study reported IC50 values for related compounds against various cancer cell lines, indicating potent inhibitory effects. For example, a structurally similar compound exhibited IC50 values of 22.73 nM against HDAC1 and 20.08 nM against HDAC2 .
Antimicrobial Activity
This compound has demonstrated antimicrobial properties:
- Bacterial Inhibition : Studies have shown that related compounds exhibit high activity against both Gram-positive and Gram-negative bacteria. For instance, some derivatives showed minimum inhibitory concentration (MIC) values as low as 0.097 µg/mL against Streptococcus pyogenes .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.097 | S. pyogenes |
| Compound B | 0.78 | E. coli |
| Compound C | 0.50 | S. aureus |
Antiviral Activity
The antiviral potential of imidazo[4,5-b]pyridine derivatives has also been explored:
- Zika Virus Inhibition : Some studies have indicated that compounds similar to this compound can inhibit viral replication in vitro with EC50 values around 2.4 μM for Zika virus .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways in cancer cells.
- Receptor Modulation : It can also modulate receptor activities that are crucial for microbial resistance mechanisms.
Case Study 1: Anticancer Efficacy
In a study evaluating various imidazo[4,5-b]pyridine derivatives for anticancer properties, researchers found that a derivative with a similar structure to this compound significantly reduced tumor growth in xenograft models.
Case Study 2: Antimicrobial Testing
A series of antimicrobial tests revealed that compounds derived from the imidazo[4,5-b]pyridine scaffold exhibited strong bacteriostatic effects against common pathogens such as Staphylococcus aureus and Escherichia coli.
Q & A
Basic: What are the established synthetic routes for 6-Iodo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one?
Methodological Answer:
The synthesis typically involves alkylation of the parent imidazo[4,5-b]pyridin-2(3H)-one scaffold. For bromo analogs (e.g., 6-bromo derivatives), methyl iodide is used under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or DMSO. The iodine substituent at position 6 can be introduced via halogen exchange or direct iodination of a precursor. For example, bromo-to-iodo substitution may employ CuI or NaI in acetonitrile under reflux. Yields depend on reaction time, temperature, and stoichiometry of the methylating agent .
Key Steps:
- Halogenation: Introduce iodine at position 6 via nucleophilic substitution or metal-mediated exchange.
- Methylation: React with methyl iodide (1.2–2.0 equiv) in the presence of a base (e.g., K₂CO₃) at 60–80°C for 6–24 hours.
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
Basic: How is the molecular structure of this compound confirmed experimentally?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a solvent mixture (e.g., ethyl acetate/hexane). Data collection is performed on a diffractometer (e.g., Bruker D8 Venture) with MoKα radiation (λ = 0.71073 Å). Structural refinement uses SHELX programs (e.g., SHELXL for refinement, SHELXS for solution). Key parameters include:
- Planarity: The fused imidazo-pyridine system typically shows planarity (r.m.s. deviation <0.02 Å) .
- Hydrogen Bonding: N–H···O interactions form dimers in the crystal lattice (e.g., N–H distance ~1.86 Å, angle ~169°) .
Complementary Techniques: - NMR/IR: Confirm methyl group incorporation (¹H NMR: δ ~3.4 ppm for N–CH₃; IR: C=O stretch ~1700 cm⁻¹).
- Mass Spectrometry: ESI-MS or HRMS validates molecular weight .
Advanced: What challenges arise in crystallographic analysis of halogenated imidazo[4,5-b]pyridinones?
Methodological Answer:
- Disorder in Halogen Positions: Heavy atoms like iodine may exhibit positional disorder, requiring TWINABS or SADABS for absorption correction .
- Planarity Distortions: Bulky substituents (e.g., 1,3-dioxolane groups) disrupt planarity, complicating refinement. Use restraints for bond distances/angles .
- Hydrogen Bonding Networks: Dimers may form via N–H···O bonds, but solvent inclusion (e.g., DMF) can alter packing. Test multiple crystallization conditions .
Solutions: - Collect high-resolution data (θ > 25°).
- Apply SHELXL constraints (e.g., ISOR, DELU) for anisotropic refinement of iodine .
Advanced: How can structure-activity relationships (SAR) guide the design of bioactive derivatives?
Methodological Answer:
- Position 6 (Iodo Substituent): Halogens influence electronic properties and binding affinity. Iodo groups enhance lipophilicity and π-stacking in hydrophobic pockets (e.g., kinase ATP-binding sites) .
- Position 3 (Methyl Group): Methylation at N3 prevents tautomerization, stabilizing the lactam form critical for H-bond acceptor activity .
SAR Strategies: - Functionalization: Introduce sulfonamides or acrylonitriles at position 2 to modulate solubility and target engagement .
- Bioisosteres: Replace iodine with CF₃ or CN groups to balance steric and electronic effects .
Advanced: How are computational methods (e.g., DFT) used to predict electronic properties?
Methodological Answer:
- DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level to analyze frontier orbitals (HOMO/LUMO). Iodo substituents lower LUMO energy, enhancing electrophilicity .
- Docking Studies: Use AutoDock Vina to model interactions with targets (e.g., Akt1 kinase). The planar core fits into hydrophobic clefts, while the carbonyl group coordinates Mg²⁺ ions .
Validation: - Compare calculated IR/NMR spectra with experimental data to validate models .
Advanced: How to resolve contradictions in reaction yields or selectivity?
Methodological Answer:
- Case Study: Conflicting yields in alkylation (e.g., 73% vs. <50%) may stem from solvent/base choice. DMF/K₂CO₃ gives higher yields than THF/NaH due to better solubility of intermediates .
- Control Experiments:
- Monitor reaction progress via TLC/HPLC.
- Test alternative catalysts (e.g., TBAB for phase transfer in biphasic systems) .
- Mechanistic Insight: Use ¹H NMR to detect byproducts (e.g., over-alkylation at N1 vs. N3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
